Chromenone 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromenone 1, also known as chroman-4-one, is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. It is structurally characterized by a fusion of a benzene ring with a dihydropyran ring, forming a benzopyranone structure. This compound is notable for its absence of a double bond between the C-2 and C-3 positions, distinguishing it from chromone and contributing to its unique biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromenone 1 can be synthesized through various methods. One common approach involves the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Chromenone 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chromone derivatives.
Reduction: Reduction reactions can convert this compound into dihydrochromanone derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the chromenone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, dihydrochromanones, and chromone derivatives, each exhibiting distinct biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chromenone 1 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and natural product analogs.
Wirkmechanismus
Chromenone 1 exerts its effects through various molecular targets and pathways. For instance, it acts as a potent osteogenic bone morphogenetic protein potentiator by inducing a kinase-independent negative TGFβ feedback, enhancing nuclear BMP-Smad signaling outputs . Additionally, this compound derivatives can inhibit multiple kinase activities, contributing to their anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromone: Differentiated by the presence of a double bond between C-2 and C-3, chromone exhibits distinct biological activities.
Flavanone: Similar in structure but with a saturated pyran ring, flavanone shows different pharmacological properties.
Isoflavone: Isoflavone has a different substitution pattern on the benzene ring, leading to unique biological effects.
Uniqueness of Chromenone 1
This compound’s unique structure, particularly the absence of the C-2 and C-3 double bond, allows it to exhibit a wide range of biological activities that are distinct from other similar compounds. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C18H10F3N3O2 |
---|---|
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
2-(1,2,4-triazol-1-yl)-3-[4-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C18H10F3N3O2/c19-18(20,21)12-7-5-11(6-8-12)15-16(25)13-3-1-2-4-14(13)26-17(15)24-10-22-9-23-24/h1-10H |
InChI-Schlüssel |
KLOOVUXILKCLLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)N3C=NC=N3)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.